![molecular formula C13H11ClN2O2 B508415 4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-38-6](/img/structure/B508415.png)

4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

説明

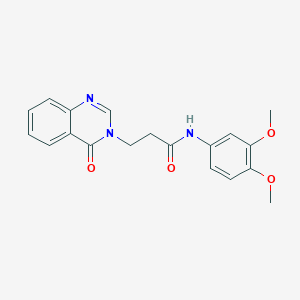

“4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” is a chemical compound with the molecular formula C13H11ClN2O2 and a molecular weight of 262.7 . It is used for research purposes .

Molecular Structure Analysis

The structure of a similar compound, pyridin-4-ylmethyl 4-nitrobenzoate, was determined by the single-crystal X-ray diffraction method . The compound crystallized in a monoclinic system, P21/n, and the unit cell parameters are, a = 9.981(2), b = 12.347(3), c = 10.161(3)Å, β = 101.450(9), Z = 4, V = 1227.3(5)Å3 .Physical And Chemical Properties Analysis

“4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid” has a molecular weight of 262.7 . Other physical and chemical properties such as melting point, boiling point, and density are not available from the current information.科学的研究の応用

Hydrogen Bonding and Supramolecular Assembly

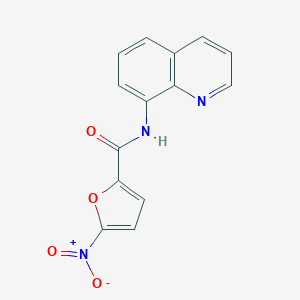

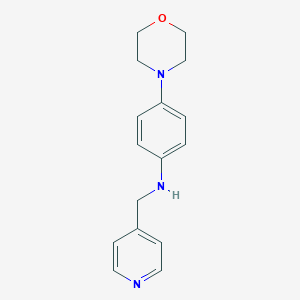

Research indicates that compounds similar to 4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can form complex hydrogen-bonded structures, exhibiting potential for the development of novel supramolecular assemblies. Lemmerer and Bourne (2012) described how benzoic acid derivatives assemble into chains and ribbons via hydrogen bonding, demonstrating the structural versatility of these compounds in forming extended networks (Lemmerer & Bourne, 2012).

Luminescence and Photophysical Properties

Srivastava et al. (2017) explored pyridyl substituted benzamides that exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These findings highlight the potential of pyridin-4-ylmethyl derivatives in developing materials with advanced optical properties (Srivastava et al., 2017).

Coordination Chemistry and Metal Complexes

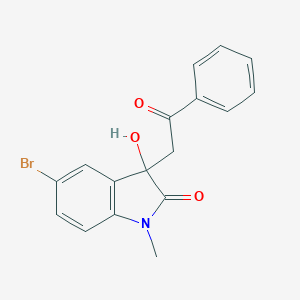

Woodburn et al. (2010) investigated the complexation of similar compounds with metals, revealing their potential in creating diverse coordination compounds with various metals, which could be significant for catalysis and material sciences (Woodburn et al., 2010).

Photovoltaic Applications

Zhang and Wang (2018) conducted a combined experimental and computational study on a structurally related molecule, focusing on its application in solar cells. Their work illustrates how the anchoring groups in the molecule can enhance its adsorption properties, potentially improving the efficiency of perovskite solar cells (Zhang & Wang, 2018).

Gas Separation and Adsorption

Ma et al. (2020) synthesized an amino-decorated porous metal-organic framework utilizing a derivative of 3-amino-4-(pyridin-4-yl)benzoic acid. This framework exhibited high selectivity for CO2/N2 and C2 hydrocarbons over CH4, as well as significant iodine adsorption capacity, indicating its usefulness in gas separation and environmental remediation (Ma et al., 2020).

Safety And Hazards

特性

IUPAC Name |

4-chloro-3-(pyridin-4-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-11-2-1-10(13(17)18)7-12(11)16-8-9-3-5-15-6-4-9/h1-7,16H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZYALXKNRPJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NCC2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501235110 | |

| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49645434 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid | |

CAS RN |

878714-38-6 | |

| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878714-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-[(4-pyridinylmethyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501235110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B508336.png)

![2,2-dimethyl-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B508344.png)

![N-[2-chloro-4-[[2-(4-methoxyphenoxy)acetyl]amino]phenyl]furan-2-carboxamide](/img/structure/B508346.png)

![3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B508355.png)

![4-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B508357.png)

![N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-4-phenylbenzamide](/img/structure/B508375.png)

![8-Phenyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B508417.png)

![ethyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate](/img/structure/B508445.png)

![2-[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B508446.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B508458.png)